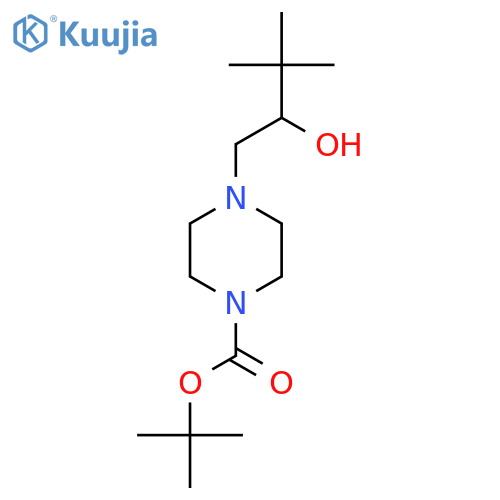Cas no 1851117-90-2 (Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate)

1851117-90-2 structure
商品名:Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate
Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1851117-90-2
- tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate
- EN300-4397631
- Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate
-
- インチ: 1S/C15H30N2O3/c1-14(2,3)12(18)11-16-7-9-17(10-8-16)13(19)20-15(4,5)6/h12,18H,7-11H2,1-6H3
- InChIKey: GDHBGKUPISXQOP-UHFFFAOYSA-N
- ほほえんだ: OC(CN1CCN(C(=O)OC(C)(C)C)CC1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 286.22564282g/mol
- どういたいしつりょう: 286.22564282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 53Ų
Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4397631-2.5g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 2.5g |
$1230.0 | 2025-03-15 | |
| Enamine | EN300-4397631-0.25g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 0.25g |
$579.0 | 2025-03-15 | |
| Enamine | EN300-4397631-5.0g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 5.0g |
$1821.0 | 2025-03-15 | |
| Enamine | EN300-4397631-10.0g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 10.0g |
$2701.0 | 2025-03-15 | |
| Enamine | EN300-4397631-0.5g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 0.5g |
$603.0 | 2025-03-15 | |
| Enamine | EN300-4397631-0.05g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 0.05g |
$528.0 | 2025-03-15 | |
| Enamine | EN300-4397631-0.1g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 0.1g |
$553.0 | 2025-03-15 | |
| Enamine | EN300-4397631-1.0g |
tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate |
1851117-90-2 | 95.0% | 1.0g |
$628.0 | 2025-03-15 |
Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
1851117-90-2 (Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate) 関連製品
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 307-59-5(perfluorododecane)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
